5-methyl-2-(2-nitrophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-methyl-2-(2-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-11-10(12-7)8-4-2-3-5-9(8)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
ITMXODRRLHMCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 5 Methyl 2 2 Nitrophenyl 1h Imidazole
Classical and Modern Approaches to Imidazole (B134444) Core Formation
The synthesis of the imidazole nucleus is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years. These can be broadly categorized into multicomponent condensation reactions and cyclization strategies, both of which have been adapted and refined for the preparation of substituted imidazoles.
Multicomponent Condensation Reactions for Substituted Imidazoles
Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and the ability to generate molecular complexity in a single step. The most prominent MCR for imidazole synthesis is the Debus-Radziszewski reaction. wikipedia.orgdbpedia.org This reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). ijprajournal.com The versatility of this method allows for the synthesis of a wide array of substituted imidazoles by varying the starting materials. For the synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole, a potential pathway would involve the reaction of a 1,2-dicarbonyl compound, 2-nitrobenzaldehyde, and ammonia, with a methyl-substituted dicarbonyl precursor to furnish the 5-methyl substitution.
Modern iterations of this reaction often employ catalysts to improve yields and reaction conditions. A range of catalysts have been explored, including p-toluenesulfonic acid (PTSA), which offers good yields under mild conditions. rsc.org The use of solid acid catalysts and microwave irradiation has also been reported to enhance the efficiency of these condensation reactions. ijprajournal.com
Cyclization Reactions and Annulation Strategies
Cyclization reactions provide another major route to the imidazole core. These methods often involve the formation of one or two key bonds in the final step to construct the heterocyclic ring. Annulation strategies can start from various precursors. For instance, α-haloketones can react with amidines in a cyclocondensation reaction to yield imidazoles. youtube.com
Recent advances have focused on developing novel cyclization pathways. This includes rhodium(II)-catalyzed regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones. researchgate.net Another approach involves the iodine-mediated oxidative [4+1] cyclization of enamines. While these specific examples may not directly produce this compound, they illustrate the breadth of modern cyclization techniques available for creating substituted imidazole rings. organic-chemistry.org
Targeted Synthesis of 2-Aryl-1H-imidazoles and Nitroaryl-Substituted Analogues
The synthesis of 2-aryl-1H-imidazoles is a significant area of research due to their prevalence in biologically active molecules. One-pot syntheses are particularly attractive for their operational simplicity. For example, 2,4,5-triaryl-1H-imidazoles can be synthesized in a one-pot reaction using glutamic acid as a catalyst in ethanol. researchgate.net Solvent-free conditions have also been developed for the one-pot synthesis of imidazole derivatives, which aligns with the principles of green chemistry. asianpubs.org
For the specific synthesis of nitroaryl-substituted analogues, such as this compound, the general strategies for 2-aryl imidazoles can be adapted. This typically involves the use of a nitro-substituted benzaldehyde (B42025) as one of the key starting materials in a multicomponent reaction. For instance, the reaction of a suitable dicarbonyl, 2-nitrobenzaldehyde, and ammonium (B1175870) acetate (B1210297) can lead to the formation of the desired 2-(2-nitrophenyl)imidazole (B1615456) core. The methyl group at the 5-position would originate from the choice of the dicarbonyl component. A closely related compound, 2-(5-methyl-2-nitrophenyl)-1H-benzo[d]imidazole, has been synthesized, indicating the feasibility of incorporating a methyl and a nitrophenyl group onto the imidazole scaffold. rsc.org
Stereoselective Synthesis and Chiral Auxiliary Applications
The principles of stereoselective synthesis are crucial when chiral centers are present in the target molecule. While this compound itself is achiral, the broader field of imidazole synthesis includes methodologies for controlling stereochemistry, particularly when substituents on the imidazole ring or on its N-substituents create chirality.
Chiral auxiliaries are temporary stereogenic groups that can be attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Common chiral auxiliaries used in asymmetric synthesis include oxazolidinones and sulfur-based auxiliaries. scielo.org.mxrsc.org These are widely employed in reactions such as asymmetric alkylations and aldol (B89426) reactions to create chiral centers with high diastereoselectivity. ingentaconnect.com For example, chiral 2-imidazolidinones have been used as effective chiral auxiliaries in various asymmetric transformations. ingentaconnect.com
However, it is important to note that the application of these stereoselective methods and chiral auxiliaries specifically for the synthesis of this compound or its closely related analogues is not well-documented in the current literature. The development of stereoselective routes would become relevant if further functionalization of the imidazole core or its substituents were to introduce stereogenic centers.
Green Chemistry Approaches and Sustainable Synthesis Protocols for Imidazole Derivatives
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds, including imidazoles. A key focus is the reduction or elimination of hazardous solvents and reagents, as well as the use of energy-efficient reaction conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. The synthesis of 2,4,5-trisubstituted imidazoles has been achieved under solvent-free conditions using microwave irradiation, often leading to shorter reaction times and higher yields compared to conventional heating. ijprajournal.com Another sustainable approach is the use of ultrasound in synthesis, which can also accelerate reactions and improve yields.
The choice of catalyst is also central to green synthesis. The use of reusable heterogeneous catalysts, such as zeolite H-ZSM-22, has been reported for the synthesis of tetra-substituted imidazoles. researchgate.net Biocatalysts and naturally derived catalysts are also gaining attention. For instance, glutamic acid has been employed as an efficient and biodegradable catalyst for the one-pot synthesis of 2,4,5-triaryl substituted imidazoles. researchgate.net These green approaches offer more environmentally friendly alternatives to traditional synthetic methods.
Analytical Characterization Techniques for Confirming Synthetic Outcomes in this compound Research
The confirmation of the structure and purity of a synthesized compound like this compound relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for structure elucidation.
1H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the imidazole ring proton, and the protons of the nitrophenyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the phenyl ring. For the related compound 2-(5-methyl-2-nitrophenyl)-1H-benzo[d]imidazole, the methyl protons appear as a singlet around 2.49 ppm. rsc.org
13C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Characteristic chemical shifts would be observed for the methyl carbon, the carbons of the imidazole ring, and the carbons of the nitrophenyl group. In 2-(5-methyl-2-nitrophenyl)-1H-benzo[d]imidazole, the methyl carbon signal is found at approximately 21.3 ppm. rsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include:
N-H stretching of the imidazole ring (typically in the range of 3100-3500 cm⁻¹).
C-H stretching from the aromatic and methyl groups (around 2850-3100 cm⁻¹).
C=N and C=C stretching vibrations of the imidazole and phenyl rings (in the region of 1450-1650 cm⁻¹).
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appear around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further corroborating the chemical formula C₁₀H₉N₃O₂.
The following table summarizes the expected analytical data for this compound based on data from structurally similar compounds and general spectroscopic principles.
| Technique | Expected Observations |
| 1H NMR | Signals for methyl protons, imidazole proton, and aromatic protons of the nitrophenyl group. |
| 13C NMR | Resonances for methyl carbon, imidazole ring carbons, and nitrophenyl carbons. |
| IR Spectroscopy | N-H stretching, aromatic and aliphatic C-H stretching, C=N and C=C stretching, and characteristic NO₂ stretching bands. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₀H₉N₃O₂ (203.19 g/mol ). |
Mechanistic Investigations of Chemical Transformations Involving 5 Methyl 2 2 Nitrophenyl 1h Imidazole
Reaction Mechanism Elucidation in the Formation of Substituted Imidazoles
The synthesis of substituted imidazoles, such as 5-methyl-2-(2-nitrophenyl)-1H-imidazole, can be achieved through various synthetic routes, each with a distinct reaction mechanism. Generally, the formation of the imidazole (B134444) ring involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source.
One common approach is a three-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). The proposed mechanism for this type of reaction typically begins with the condensation of the aldehyde with ammonium acetate to form a di-imine intermediate. researchgate.net Simultaneously, the 1,2-dicarbonyl compound can react with ammonia (from ammonium acetate) to form a di-imine or an amino-ketone intermediate. The subsequent cyclization and dehydration steps lead to the formation of the imidazole ring.
For the specific synthesis of 2,4,5-trisubstituted imidazoles, a proposed mechanism involves the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound), an aromatic aldehyde, and ammonium acetate. researchgate.net The catalyst, such as activated fuller's earth, facilitates the condensation steps. researchgate.net While the general principles apply, the precise mechanism can be influenced by the specific reactants and reaction conditions. Methodologies for the regiocontrolled synthesis of substituted imidazoles are of significant interest, with research focusing on controlling the substitution pattern around the imidazole ring. rsc.orgrsc.org
The table below summarizes various synthetic methods for substituted imidazoles, which provide a basis for understanding the potential formation pathways of this compound.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 1,2-diketones, urotropine, ammonium acetate | Microwave-assisted, solventless | 4,5-disubstituted imidazoles | organic-chemistry.org |
| Benzimidates, 2H-azirines | ZnCl2-catalyzed [3 + 2] cycloaddition | Multisubstituted imidazoles | organic-chemistry.org |
| α-keto-aldehydes, ammonium acetate | Ethanol | Disubstituted imidazoles | nih.gov |
| Amido-nitriles | Nickel-catalyzed cyclization | Disubstituted imidazoles | rsc.org |
| Benzil, aromatic aldehydes, ammonium acetate | Activated fuller's earth | 2,4,5-trisubstituted imidazoles | researchgate.net |
Reactivity Studies of the Nitro Group in the 2-(2-nitrophenyl) Moiety
The nitro group (NO₂) is a potent electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached. nih.gov In this compound, the nitro group deactivates the phenyl ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNA_r). mdpi.com
The electron-withdrawing nature of the nitro group, combined with the nitrogen atoms in the imidazole ring, polarizes the molecule, making the carbon atom attached to the nitro group susceptible to nucleophilic attack. nih.gov This can lead to the displacement of the nitro group by a nucleophile, a reaction that is particularly favorable when the aromatic nucleus possesses strong electron-withdrawing substituents. mdpi.comnih.gov
The reduction of the nitro group is another important aspect of its reactivity. Enzymatic reactions can reduce the nitro group to nitroso and hydroxylamine (B1172632) intermediates, which can be highly reactive. nih.gov This reactivity is fundamental to the biological activity of many nitro compounds. nih.gov
The table below outlines key reactivity aspects of the nitro group in aromatic compounds.
| Reaction Type | Mechanism | Key Intermediates | Influencing Factors |
| Nucleophilic Aromatic Substitution | Addition-Elimination | σ-adduct (Meisenheimer complex) | Electron-withdrawing groups, nature of the nucleophile and leaving group. nih.govmdpi.com |
| Single-Electron Transfer | Formation of a radical-ion pair | Radical ions | Redox potential of reactants. mdpi.com |
| Reduction | Stepwise reduction | Nitroso, hydroxylamine | Reducing agents (chemical or enzymatic), reaction conditions. nih.gov |
Intramolecular and Intermolecular Interactions Influencing Reactivity
The reactivity of this compound is also governed by a variety of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). These interactions can influence the molecule's conformation, stability, and how it interacts with other chemical species.
Intramolecular Interactions: The relative orientation of the nitrophenyl group and the imidazole ring is a key structural feature. In the solid state, crystal structure analysis of related compounds like 1-methyl-5-nitro-1H-imidazole reveals that the nitro group is twisted with respect to the imidazole ring. researchgate.netnih.gov This twisting is due to steric interactions between the substituents. In this compound, steric hindrance between the methyl group and the ortho-nitro group on the phenyl ring would likely lead to a non-planar conformation. This conformation affects the electronic communication between the two ring systems.
Intermolecular Interactions: The imidazole ring is capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). researchgate.net The nitro group can also participate in hydrogen bonding through its oxygen atoms. These interactions are significant in the crystal packing of the molecule and can influence its solubility and interactions with biological targets. nih.gov For instance, weak intermolecular C-H···O and C-H···N hydrogen bonds have been observed in the crystal structure of 1-methyl-5-nitro-1H-imidazole. nih.gov
The electron-rich nature of the imidazole ring allows it to participate in π-π stacking interactions with other aromatic systems. nih.gov These interactions, along with hydrogen bonding and van der Waals forces, play a crucial role in the formation of supramolecular structures. nih.gov
The following table summarizes the types of molecular interactions involving the imidazole and nitrophenyl moieties.
| Interaction Type | Description | Potential Impact on Reactivity |
| Intramolecular | ||
| Steric Hindrance | Repulsive forces between the methyl and nitro groups leading to a twisted conformation. | Affects conjugation between the phenyl and imidazole rings, influencing electronic properties. |
| Intermolecular | ||
| Hydrogen Bonding | N-H of imidazole as donor; N of imidazole and O of nitro group as acceptors. researchgate.net | Influences crystal packing, solubility, and binding to other molecules. |
| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | Contributes to the stability of solid-state structures and molecular assemblies. nih.gov |
| van der Waals Forces | Weak, non-specific attractions between molecules. | Affects the overall packing and physical properties of the compound. |
Kinetics and Thermodynamics of this compound Reactions
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and predicting their feasibility.
Kinetics: Kinetic studies focus on the rate of a reaction and the factors that influence it, such as temperature, concentration, and catalysts. For the synthesis of imidazole derivatives, kinetic investigations can help to determine the reaction order and the activation energy (Ea), providing insights into the reaction mechanism. researchgate.net For example, the alkylation of nitroimidazoles is sensitive to temperature, with higher temperatures generally leading to improved reaction yields and faster reaction times. derpharmachemica.com The choice of solvent and base can also significantly affect the kinetics of such reactions. derpharmachemica.com
Thermodynamics: Thermodynamic studies provide information about the energy changes that occur during a reaction, indicating its spontaneity and the position of equilibrium. Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For instance, the standard enthalpies of sublimation and formation have been determined for some nitrophenyl derivatives, which are crucial for understanding their phase transitions and stability. researchgate.net Theoretical calculations, such as density functional theory (DFT), can be employed to calculate the thermodynamic parameters of reaction pathways, including the energies of reactants, transition states, and products. physchemres.org
The table below provides an overview of key kinetic and thermodynamic parameters and their significance.
| Parameter | Symbol | Significance |
| Kinetics | ||
| Rate Constant | k | A measure of the reaction speed. |
| Activation Energy | Ea | The minimum energy required for a reaction to occur. researchgate.net |
| Reaction Order | n | The relationship between the concentration of reactants and the reaction rate. researchgate.net |
| Thermodynamics | ||
| Enthalpy of Reaction | ΔH | The heat absorbed or released during a reaction. |
| Entropy of Reaction | ΔS | A measure of the change in disorder of a system during a reaction. |
| Gibbs Free Energy | ΔG | Determines the spontaneity of a reaction at constant temperature and pressure. |
| Enthalpy of Formation | ΔHf° | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. researchgate.net |
Computational Chemistry and Theoretical Studies of 5 Methyl 2 2 Nitrophenyl 1h Imidazole
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netscielo.org.mx It is widely employed to calculate various molecular properties and reactivity descriptors. By solving the Schrödinger equation in an approximate manner, DFT provides a balance between accuracy and computational cost, making it suitable for studying complex molecules like substituted imidazoles. nih.govnih.gov Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to optimize molecular geometry and determine electronic properties. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.comacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu
For 5-methyl-2-(2-nitrophenyl)-1H-imidazole, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, primarily localized on the nitrophenyl ring. The imidazole (B134444) ring, being electron-rich, would contribute significantly to the HOMO. This distribution influences the molecule's reactivity in chemical reactions and biological interactions.
Table 1: Example FMO Analysis for an Imidazole Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.2822 |
| LUMO Energy | -1.2715 |
| HOMO-LUMO Gap (ΔE) | 4.0107 |
Data is illustrative and based on a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu
The Molecular Electrostatic Potential (ESP) surface, or map (MEP), is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govscispace.com The ESP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov
In this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring, making these sites likely targets for interactions with positive charges or hydrogen bond donors. nih.gov Conversely, the regions around the hydrogen atoms of the aromatic rings would exhibit positive potential. This information is crucial for understanding non-covalent interactions, such as drug-receptor binding. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable bond between the phenyl and imidazole rings, MD simulations can explore its conformational landscape. These simulations provide insights into the most stable conformations and the energy barriers between them. ijsrset.com
Furthermore, MD simulations can model the effects of a solvent, such as water, on the molecule's structure and dynamics. Solvation effects can significantly influence conformational preferences and the availability of certain functional groups for interaction. By simulating the molecule in an aqueous environment, researchers can gain a more realistic understanding of its behavior under physiological conditions, which is essential for predicting its biological activity. nih.govijsrset.com
Molecular Docking and Receptor Binding Site Prediction for Potential Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arabjchem.orgresearchgate.net This method is fundamental in drug design for screening virtual libraries of compounds against a specific biological target. The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity, often calculated as binding energy. jscimedcentral.comaabu.edu.jo
Nitroimidazole derivatives have been studied for their antimicrobial and anticancer activities. jscimedcentral.comresearchgate.net For this compound, potential targets could include enzymes crucial for the survival of pathogenic organisms like Entamoeba histolytica or cancer-related proteins such as vascular endothelial growth factor receptor (VEGFR). jscimedcentral.comresearchgate.net Docking studies would predict how the molecule fits into the active site of these proteins, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and contribute to its inhibitory activity.
Table 2: Example Molecular Docking Results for a Nitroimidazole Derivative
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| E. histolytica OASS | Nitroimidazole-indole conjugate | -8.5 | TYR65, SER66, GLY97 |
| VEGFR-2 | Quinazoline derivative | -7.8 | CYS919, ASP1046, LYS868 |
Data is illustrative and based on studies of different imidazole derivatives to show typical outputs of docking simulations. jscimedcentral.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In a QSAR study, various molecular descriptors (physicochemical, electronic, topological) are calculated for a set of molecules with known activities. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that predicts the activity of new, untested compounds. researchgate.netkoreascience.kr
For a class of compounds including this compound, a QSAR model could be developed to predict its potential anticancer or antiviral activity based on descriptors derived from its structure. nih.gov The predictive power of a QSAR model is assessed using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient (q²). A robust QSAR model can be a powerful tool for guiding the design and optimization of new, more potent analogues. nih.govresearchgate.net
Prediction of Spectroscopic Properties from Theoretical Calculations
Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic properties of a molecule, including its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov Theoretical prediction of vibrational frequencies (IR) and chemical shifts (NMR) can be invaluable for the structural elucidation of newly synthesized compounds. researchgate.net
By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. Comparing this predicted spectrum with an experimental one can help confirm the successful synthesis of the target molecule and aid in the assignment of specific vibrational modes to functional groups. Similarly, theoretical calculations of NMR shielding tensors can predict ¹H and ¹³C NMR chemical shifts, which are fundamental for structural characterization. nih.govresearchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |
| Nitroimidazole-indole conjugate |
| Quinazoline derivative |
| Entamoeba histolytica O-acetyl-L-serine sulfhydrylase (OASS) |
Exploration of Biological Activity Mechanisms and Molecular Interactions of 5 Methyl 2 2 Nitrophenyl 1h Imidazole Derivatives
Target Identification and Pathway Modulation by Imidazole (B134444) Scaffolds
The biological effects of 5-methyl-2-(2-nitrophenyl)-1H-imidazole and related compounds stem from their interactions with various cellular components, leading to the modulation of critical biological pathways. The imidazole core serves as a versatile pharmacophore capable of engaging with a range of biological targets.
Enzyme Inhibition Mechanisms
Derivatives of the imidazole scaffold have demonstrated the ability to inhibit a variety of enzymes crucial for cellular function and survival. The mechanisms of inhibition are diverse and depend on the specific enzyme and the chemical structure of the inhibitor.
One notable target is acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A study on 2,4,5-trisubstituted imidazole derivatives, including 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole, investigated their potential as AChE inhibitors. While the inhibitory activity was not as potent as the reference compound galantamine, derivatives with a nitro functionality showed notable inhibition percentages. mdpi.com The positively charged nitrogen atom of the nitro group is thought to facilitate π-cation interactions with key amino acid residues like tryptophan (Trp84) and phenylalanine (Phe330) within the enzyme's active site. mdpi.com
While specific data for this compound is limited, the broader class of nitroimidazoles has been studied for its interaction with other key enzymes. For instance, bacterial DNA gyrase and topoisomerase IV are validated targets for antibacterial agents. Benzimidazole derivatives have been successfully designed as dual inhibitors of these enzymes by targeting their ATP-binding sites. nih.govgoogle.com This suggests a potential avenue for the activity of imidazole-based compounds. The general mechanism for such inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, preventing the conformational changes necessary for its catalytic activity in DNA replication and repair. nih.govnottingham.ac.uk
Receptor Binding and Modulation
Imidazole derivatives have also been explored for their ability to bind to and modulate the function of various receptors, particularly those involved in neurotransmission.
Dopamine (B1211576) Receptors: A series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were synthesized and evaluated for their affinity for dopamine D2 and D3 receptors. The results indicated that the imidazole moiety could be incorporated to create ligands with affinity for these receptors, although it did not significantly increase selectivity for the D3 subtype. nih.gov The interaction of these ligands with dopamine receptors is believed to involve the protonated imidazoline (B1206853) NH group forming a strong polar interaction with the carboxyl group of an aspartate residue (Asp115) in the transmembrane region of the receptor. nih.gov
Serotonin (B10506) Receptors: The imidazole scaffold is also present in compounds designed to modulate serotonin (5-HT) receptors. mdpi.com Serotonin receptors are G protein-coupled receptors (GPCRs), and ligands typically bind within a pocket formed by the transmembrane helices. nih.gov Key interactions often involve a salt bridge formation between the amine functionality of the ligand and a conserved aspartate residue in the receptor. nih.gov While direct studies on this compound are not available, the structural features of imidazole derivatives make them candidates for interaction with the binding sites of these receptors. mdpi.com
Nucleic Acid Interaction and DNA Cleavage Mechanisms
A primary mechanism of action for many nitroimidazole compounds, which is highly relevant to this compound, involves their interaction with nucleic acids, leading to DNA damage. nih.gov This process is contingent on the reductive activation of the nitro group, a key event detailed further in section 5.3.
Once activated, the resulting reactive intermediates can covalently bind to DNA. jocpr.com Studies have shown that this interaction is not random, with a preference for guanine (B1146940) bases. nih.gov The covalent modification of guanine can weaken the glycosidic bond, leading to depurination and subsequent strand scission, particularly after treatment with agents like piperidine. nih.gov This damage to the DNA helix disrupts essential cellular processes like replication and transcription, ultimately leading to cell death. The degree of DNA damage induced by these drugs has been shown to correlate with their redox potentials. nih.gov
Structure-Activity Relationship (SAR) Studies for Modulating Biological Functions
The biological activity of this compound derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to different parts of the molecule affect its biological function.
For nitroimidazole derivatives, several key structural features are critical for their activity:
Position of the Nitro Group: The 5-nitro position on the imidazole ring is often considered essential for the antimicrobial activity of this class of compounds. jocpr.com This positioning is thought to be sterically unhampered, allowing for efficient metabolic reduction. jocpr.com In contrast, 4-nitroimidazoles may exhibit different activity profiles. nih.gov
Substituents at the N-1 Position: The nature of the substituent on the N-1 position of the imidazole ring can significantly impact activity. For instance, in a study of N-alkyl-nitroimidazoles, the length of the alkyl chain was found to influence antitumor activity against certain cancer cell lines. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com An increase in the alkyl chain length from methyl to butyl led to a decrease in activity against A549 lung cancer cells. openmedicinalchemistryjournal.com
Substituents at the C-2 Position: Modifications at the 2-position of the imidazole ring can also modulate biological effects. Substitutions that enhance the resonance conjugation of the chemical structure have been shown to increase antiprotozoal activity. humanjournals.com
The Phenyl Ring and its Substituents: The presence and substitution pattern of the phenyl ring at the C-2 position are crucial. In a series of 2,4,5-triphenyl imidazole derivatives, the presence of a nitro group on the phenyl ring influenced acetylcholinesterase inhibitory activity. mdpi.com
The following table summarizes some SAR findings for nitroimidazole derivatives:
| Molecular Scaffold | Position of Modification | Type of Modification | Effect on Biological Activity |
| Nitroimidazole | N-1 | Increasing alkyl chain length | Decreased antitumor activity against A549 cells openmedicinalchemistryjournal.com |
| 5-Nitroimidazole | C-2 | Substituents enhancing resonance | Increased antiprotozoal activity humanjournals.com |
| 2-Phenyl-imidazole | Phenyl ring at C-2 | Addition of a nitro group | Influenced acetylcholinesterase inhibition mdpi.com |
| 5-Nitroimidazole | General | Lipophilic side chain | Decreased anaerobic activity in some series nih.gov |
Role of the Nitro Group in Redox-Mediated Biological Processes within Nitroimidazole Derivatives
The nitro group (-NO2) is not merely a structural component but is the cornerstone of the biological activity of nitroimidazole derivatives, particularly in low-oxygen environments. Its function is intrinsically linked to redox (reduction-oxidation) processes.
Nitroimidazoles are essentially prodrugs that require bioreductive activation to exert their cytotoxic effects. nih.gov This activation occurs through a one-electron reduction of the nitro group, a process that is highly favored in the anaerobic or hypoxic (low oxygen) environments characteristic of certain bacteria, protozoa, and the core of solid tumors. nih.gov This reduction is catalyzed by microbial nitroreductases. nih.gov
The reduction process generates a short-lived, highly reactive nitro radical anion. humanjournals.com This radical species can then undergo a series of further reactions. In the absence of oxygen, it can be further reduced to form other cytotoxic species, including nitroso and hydroxylamine (B1172632) derivatives. humanjournals.com These reactive intermediates are the ultimate effectors of cellular damage, reacting with and causing degradation of macromolecules such as DNA and proteins. humanjournals.com
In the presence of oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent nitro compound in a futile cycling process that generates superoxide (B77818) radicals. While this can contribute to oxidative stress, the primary mechanism of selective toxicity in anaerobes relies on the formation of the more reduced, highly reactive intermediates that covalently bind to cellular targets. jocpr.com The one-electron reduction potential of a nitroimidazole compound is a key determinant of its rate of reduction and, consequently, its biological activity. nih.gov
Investigational Methodologies for Assessing Biological Activity in Research Settings
A variety of in vitro and in silico methods are employed to investigate the biological activity of this compound and its derivatives in a research context.
In Vitro Assays:
Antimicrobial Activity: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains. mdpi.com The agar diffusion technique is another common method for assessing antimicrobial activity. humanjournals.comKill-curve studies can provide information on the bactericidal or bacteriostatic nature of a compound over time. nih.gov
Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic properties of potential anticancer agents against various tumor cell lines. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Enzyme Inhibition Assays: To determine the inhibitory potential against specific enzymes like acetylcholinesterase, spectrophotometric methods such as Ellman's method are utilized. nih.gov These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor to calculate parameters like IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant). nih.gov
DNA Interaction Studies: The interaction of activated nitroimidazoles with DNA can be studied using an electrolytic reduction system to mimic the in vivo activation process. The extent of DNA damage can be quantified by measuring the release of radiolabeled components from the DNA. nih.gov
Spectroscopic and Electrochemical Methods:
Spectroscopy: Techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the chemical structure of synthesized derivatives. mdpi.com
Electrochemistry: Cyclic voltammetry is a powerful electrochemical technique used to study the reduction of nitroimidazoles. It can provide information about the reduction potentials and the stability of the resulting radical anions. researchgate.net
The following table provides an overview of common investigational methodologies:
| Methodology | Purpose | Key Information Obtained |
| Broth Microdilution | Assess antimicrobial activity | Minimum Inhibitory Concentration (MIC) mdpi.com |
| MTT Assay | Evaluate anticancer activity | Cell viability, LC50/IC50 values openmedicinalchemistryjournal.com |
| Ellman's Method | Determine enzyme inhibition | IC50 and Ki values for cholinesterases nih.gov |
| Electrolytic Reduction | Study DNA damage | Quantify drug-induced DNA damage nih.gov |
| Cyclic Voltammetry | Analyze redox properties | Reduction potentials, radical anion stability researchgate.net |
Design and Synthesis of Analogues and Hybrid Molecules Incorporating the 5 Methyl 2 2 Nitrophenyl 1h Imidazole Scaffold
Strategic Functionalization of the Imidazole (B134444) Ring
The imidazole ring of 5-methyl-2-(2-nitrophenyl)-1H-imidazole offers multiple sites for functionalization, with the N-1 and N-3 positions of the imidazole ring being primary targets for modification. N-alkylation is a common strategy to introduce a wide range of substituents, which can significantly influence the compound's biological activity.
The regioselectivity of N-alkylation in nitroimidazoles is a critical aspect of their synthesis. Studies on the alkylation of 2-methyl-5-nitroimidazole (B138375) and 4-nitroimidazole (B12731) have shown that the reaction conditions, such as the choice of base and solvent, play a crucial role in determining the isomeric ratio of the products. derpharmachemica.comderpharmachemica.com For instance, the alkylation of 2-methyl-5-nitroimidazole often leads to a mixture of N-1 and N-3 alkylated products. The steric hindrance imposed by the nitro group can direct the alkylation towards the N-3 position. derpharmachemica.com However, in the case of 4-nitroimidazole, alkylation is favored at the N-1 position. derpharmachemica.com
A study on the N-alkylation of 2-methyl-4(5)-nitro-1H-imidazole demonstrated a high-yielding and rapid method using various alkyl halides in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperatures. tandfonline.com This method has been effective for the synthesis of a variety of N-alkyl-4-nitroimidazoles, which are important intermediates for chemotherapeutic agents. tandfonline.com
The following table summarizes the results of a study on the alkylation of 4- and 5-nitroimidazoles under heating conditions, highlighting the influence of the alkylating agent and reaction conditions on the yield. derpharmachemica.com
Table 1: Study of the Alkylation of 4- and 5-nitroimidazole on Heating
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) of N-alkylated 4-nitroimidazole | Yield (%) of N-alkylated 5-nitroimidazole |
|---|---|---|---|---|---|
| Ethyl bromoacetate | K2CO3 | Acetonitrile | 60 | 85 | 96 |
| 4-bromobutanitrile | K2CO3 | Acetonitrile | 60 | 85 | 88 |
| Allyl bromide | K2CO3 | Acetonitrile | 60 | 75 | 75 |
| Propargyl bromide | K2CO3 | Acetonitrile | 60 | 75 | 75 |
| Bromoacetophenone | K2CO3 | Acetonitrile | 60 | 91 | 91 |
Furthermore, functionalization can also be achieved at other positions of the imidazole ring, although this is less common for the this compound scaffold. For instance, a study on 4-methyl-1H-imidazole-5-carbaldehyde demonstrated the derivatization at the N-1 position with various alkyl groups and the conversion of the carbaldehyde group into benzoxazole, benzothiazole, and benzoimidazole moieties. dergipark.org.trresearchgate.net
Substituent Effects on the Phenyl Ring and Methyl Group
Modification of the substituents on the phenyl ring and the methyl group of the this compound scaffold is a key strategy to fine-tune its electronic and steric properties, thereby influencing its biological activity.
The nitro group on the phenyl ring is a critical feature of many biologically active nitroimidazole compounds. wikipedia.org Its position and electronic environment can significantly impact the compound's mechanism of action. The synthesis of various 2-phenyl substituted benzimidazoles, including those with nitro groups, has been explored to develop compounds with antihypertensive activity. nih.gov In a study of di- and tri-substituted imidazoles, it was found that the presence of a 4-nitrophenyl group at the 2-position of the imidazole ring, combined with a 4-methoxyphenyl (B3050149) group at the 4-position, resulted in a compound with good anti-inflammatory and antifungal activities. nih.gov This highlights the importance of the electronic nature of the substituents on the phenyl ring.
The following table presents data on the anti-inflammatory activity of some 2,4-disubstituted-1H-imidazoles and 1,2,4-trisubstituted-1H-imidazoles, illustrating the effect of different substituents on the phenyl rings. nih.gov
Table 2: Anti-inflammatory Activity of Substituted Imidazole Derivatives
| Compound | R1 (at C-2) | R2 (at C-4) | R3 (at N-1) | % Inhibition of Edema |
|---|---|---|---|---|
| 2h | 4-Nitrophenyl | 4-Methoxyphenyl | H | 52.41 |
| 2l | 4-Methoxyphenyl | 4-Methoxyphenyl | H | 54.38 |
| 3g | 4-Chlorophenyl | 4-Methoxyphenyl | Phenyl | 51.53 |
| 3h | 4-Nitrophenyl | 4-Methoxyphenyl | Phenyl | 58.02 |
| 3l | 4-Methoxyphenyl | 4-Methoxyphenyl | Phenyl | 56.74 |
| 3m | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | Phenyl | 49.58 |
Development of Molecular Hybrids and Conjugates with Other Pharmacologically Relevant Scaffolds
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new entity with potentially enhanced activity, improved selectivity, or a dual mode of action. The this compound scaffold has been successfully incorporated into various hybrid molecules.
One approach involves the hybridization of the imidazole core with other five-membered heterocyclic rings known for their pharmacological properties, such as oxadiazoles (B1248032) and thiadiazoles. For example, a series of novel imidazole-integrated 1,2,4-oxadiazoles coupled with piperazine (B1678402) has been synthesized and evaluated for their cytotoxic effects against several cancer cell lines. nih.gov These hybrids were synthesized from a 5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrile precursor in a three-step pathway. nih.gov
Another example is the synthesis of hybrid molecules containing an imidazole-1,3,4-thiadiazole core. bohrium.commdpi.comnih.gov In one study, new derivatives of benzoate (B1203000) imidazo-1,3,4-thiadiazole were designed based on the concepts of molecular repositioning and hybridization, using metronidazole (B1676534) as a starting point. mdpi.comnih.gov These compounds were evaluated for their antiprotozoal activity against Trypanosoma cruzi and Leishmania donovani. bohrium.commdpi.comnih.gov
The synthesis of imidazo[2,1-b] bohrium.comnih.govacs.orgthiadiazole (ITD) hybrid compounds has also been reported. nih.gov In this work, the ITD structure was functionalized at the C-5 position with different pharmacophores to generate new compounds with potential antibacterial and antioxidant effects. nih.gov
The following table provides examples of synthesized imidazole-1,3,4-thiadiazole hybrids and their inhibitory activity against T. cruzi. mdpi.com
**Table 3: Inhibitory Activity of Imidazole-1,3,4-thiadiazole Hybrids against *T. cruzi***
| Compound | R Group on Phenyl Ring of Thiadiazole | Yield (%) | % Inhibition of T. cruzi Epimastigotes (at 50 µM) |
|---|---|---|---|
| 19 | H | 70 | 52.3 |
| 20 | 4-Cl | 75 | 55.1 |
| 21 | 4-F | 68 | 50.8 |
| 22 | 4-CH3 | 65 | 35.7 |
| 23 | 4-OCH3 | 62 | 28.4 |
Bioisosteric Replacements and Structural Simplification Strategies
Bioisosteric replacement and structural simplification are valuable tools in medicinal chemistry to optimize lead compounds by improving their efficacy, safety, and pharmacokinetic properties. These strategies have been applied to the this compound scaffold and related structures.
A significant focus of bioisosteric replacement for this class of compounds has been the nitro group, which, despite being crucial for the activity of many nitroimidazole antibiotics, can sometimes be associated with toxicity. cambridgemedchemconsulting.com Research has explored various bioisosteres for the nitro group. For instance, the trifluoromethyl group has been investigated as a viable bioisosteric replacement for an aliphatic nitro group in other contexts, leading to compounds with improved potency and metabolic stability. acs.org In the case of aromatic nitro groups, fluorine and chlorine have been identified as potential bioisosteres that can maintain or slightly reduce the biological activity while potentially mitigating toxicity risks. nih.gov
The imidazole ring itself can also be a subject of bioisosteric replacement. The 1,2,3-triazole ring, for example, has been used as a bioisostere for the imidazole ring in the design of various therapeutic agents. unimore.it This replacement can alter the electronic properties and metabolic stability of the molecule.
Structural simplification is another strategy aimed at reducing molecular complexity while retaining the essential pharmacophoric features. An example of this approach is the structural simplification of the 3-nitroimidazo[1,2-a]pyridine (B1296164) ring system to a 5-nitroimidazole moiety in the development of antileishmanial agents. researchgate.net This simplification led to a series of novel 2,4-disubstituted 5-nitroimidazoles with potent activity, demonstrating that a less complex scaffold can still exhibit the desired biological effects. researchgate.net
The following table provides examples of bioisosteric replacements for the nitro group in a series of indenoisoquinoline Topoisomerase I poisons, which can serve as a conceptual basis for similar modifications on the nitrophenyl-imidazole scaffold. nih.gov
Table 4: Bioisosteric Replacements for the 3-Nitro Group in Indenoisoquinolines and their Biological Activity
| Compound | 3-Substituent | Top1 Cleavage Activity | NCI-60 GI50 (µM) |
|---|---|---|---|
| Parent | -NO2 | ++++ | 0.25 |
| Analog 1 | -F | +++ | 0.56 |
| Analog 2 | -Cl | +++ | 0.40 |
| Analog 3 | -Br | ++ | 1.26 |
| Analog 4 | -CN | + | >100 |
| Analog 5 | -CF3 | ++ | 2.51 |
Activity scale: ++++ (most active) to + (least active)
Advanced Research Applications and Future Perspectives for 5 Methyl 2 2 Nitrophenyl 1h Imidazole in Chemical Science
Innovative Methodologies for High-Throughput Screening in Early Drug Discovery Research
There is no documented evidence of 5-methyl-2-(2-nitrophenyl)-1H-imidazole being used in innovative methodologies for high-throughput screening (HTS) within early drug discovery research. Its application as a tool compound, a reference standard, or as a member of a screening library in HTS campaigns is not reported in the current body of scientific literature.
Interdisciplinary Research Integrating Synthesis, Computation, and Biology
A review of published research shows no specific interdisciplinary studies focused on this compound that integrate its chemical synthesis, computational analysis (such as molecular docking or molecular dynamics), and comprehensive biological evaluation. While methodologies for such integrated research exist for the broader class of nitroimidazoles, they have not been specifically applied to or reported for this compound.
Q & A
[Basic] What synthetic routes are commonly employed for 5-methyl-2-(2-nitrophenyl)-1H-imidazole?
The compound is typically synthesized via condensation reactions. For example, a copper(I)-catalyzed Ullmann-type coupling between 2-iodonitrobenzene and 1H-imidazole derivatives in DMF with K₂CO₃ as a base yields nitro-substituted imidazoles, achieving ~49% yield after purification by column chromatography . Alternatively, multi-component reactions involving nitrobenzaldehyde, ammonium acetate, and amino alcohols under reflux in methanol produce chiral imidazole derivatives, followed by crystallization for structural validation . Optimization of solvent polarity (e.g., methanol vs. DMF) and catalyst selection (e.g., CuI) significantly impacts reaction efficiency.
[Advanced] How can reaction conditions be optimized to improve synthetic yield and purity?
Key variables include:
- Catalyst systems : Transition-metal-free approaches using base-promoted cyclization (e.g., K₂CO₃ in DMF) reduce side reactions .
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of nitroaromatic intermediates .
- Temperature control : Heating to 65°C for 12 hours ensures complete imidazole ring closure while minimizing decomposition .
- Purification : Gradient column chromatography (e.g., ethyl acetate/ethanol/triethylamine, 10:1:0.1 v/v/v) effectively separates nitro-substituted byproducts . Advanced techniques like HPLC (C18 columns) can resolve positional isomers (e.g., 5-chloro vs. 6-chloro derivatives) .
[Basic] What spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Aromatic protons (δ 7.1–8.3 ppm) and imidazole C=N signals (δ 160–165 ppm) confirm substitution patterns .
- FTIR : Stretching vibrations at ~1618 cm⁻¹ (C=N) and ~2925 cm⁻¹ (aliphatic C-H) validate the imidazole core and methyl groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 208.10 for methyl-phenyl derivatives) and fragmentation patterns confirm molecular weight .
[Advanced] How does the nitro group influence electronic properties and reactivity?
The electron-withdrawing nitro group increases the imidazole ring’s electrophilicity, facilitating nucleophilic substitutions (e.g., at the C2 position). X-ray crystallography reveals dihedral angles of 77.34° between the nitrobenzene ring and imidazole plane, inducing steric strain that affects π-π stacking and catalytic activity . Intramolecular C–H⋯π interactions stabilize the conformation, as observed in crystal packing .
[Advanced] How are contradictions in spectroscopic data resolved during structural elucidation?
Discrepancies between experimental and calculated elemental analysis (e.g., C/H/N ratios) are addressed by:
- High-resolution mass spectrometry (HRMS) to verify molecular formula.
- X-ray diffraction : Resolves ambiguities in regiochemistry (e.g., distinguishing 4,5-diphenyl vs. 1,2-disubstituted isomers) .
- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm connectivity in complex mixtures .
[Basic] What safety protocols are essential when handling nitro-substituted imidazoles?
- Toxicity : Nitro compounds may release NOx under heat; use fume hoods and PPE .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .
- Storage : In airtight containers away from reducing agents to prevent explosive decomposition .
[Advanced] How can molecular docking predict biological activity for derivatives?
Docking studies (e.g., AutoDock Vina) assess binding to targets like EGFR. For example, 2-phenyl-1H-benzimidazole derivatives show binding energies < −8 kcal/mol, with hydrophobic interactions at the ATP-binding pocket . Substituent effects (e.g., fluorophenyl groups) improve fit into subpockets, validated by RMSD values < 2.0 Å in MD simulations .
[Advanced] What challenges arise in synthesizing enantiomerically pure derivatives?
Chiral resolution requires:
- Chiral auxiliaries : Amino alcohols (e.g., L-phenylalaninol) induce asymmetry during imidazole formation .
- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) separate enantiomers .
- Crystallization : Slow evaporation from methanol/diethyl ether (1:1 v/v) yields single crystals for X-ray validation .
[Basic] How are synthetic impurities identified and quantified?
- HPLC-UV/ELSD : Detects impurities like 1-(2,4-dichlorobenzoylmethyl)imidazole at retention times >10 min .
- LC-MS : Identifies byproducts (e.g., nitrophenyl dimers) via m/z shifts .
[Advanced] How do intramolecular interactions affect crystallographic stability?
Crystal structures reveal O–H⋯N hydrogen bonds (2.12 Å) and C–H⋯π interactions (3.45 Å) that stabilize packing. Planarity of the imidazole ring (r.m.s. deviation = 0.0056 Å) facilitates dense stacking parallel to the b-axis . Thermal ellipsoid analysis (ORTEP) confirms minimal disorder in nitro group orientations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
